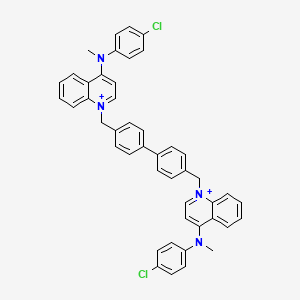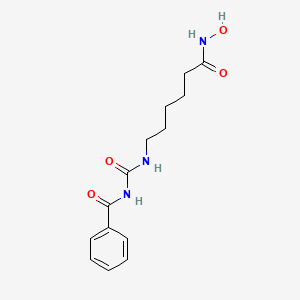![molecular formula C12H11NOS2 B3064069 Pyridine, 3-[5-(1,3-dithiolan-2-yl)-2-furanyl]- CAS No. 859239-21-7](/img/structure/B3064069.png)
Pyridine, 3-[5-(1,3-dithiolan-2-yl)-2-furanyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 3-[5-(1,3-dithiolan-2-yl)-2-furanyl]- is a heterocyclic compound that features a pyridine ring substituted with a furan ring and a dithiolane group This compound is of interest due to its unique structural properties, which combine the characteristics of pyridine, furan, and dithiolane moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-[5-(1,3-dithiolan-2-yl)-2-furanyl]- typically involves multi-step organic reactions. One common method includes the formation of the furan ring followed by the introduction of the dithiolane group. The pyridine ring is then constructed through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for reagent addition and reaction monitoring can further enhance the scalability of the production process.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the dithiolane group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring or the furan ring, resulting in the formation of dihydropyridine or dihydrofuran derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that favor substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridine and dihydrofuran derivatives.
Substitution: Various substituted pyridine and furan derivatives.
Applications De Recherche Scientifique
Pyridine, 3-[5-(1,3-dithiolan-2-yl)-2-furanyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Pyridine, 3-[5-(1,3-dithiolan-2-yl)-2-furanyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The dithiolane group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The pyridine and furan rings may also interact with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Pyridine: A basic heterocyclic compound with a nitrogen atom in the ring.
Furan: A heterocyclic compound with an oxygen atom in the ring.
Dithiolane: A sulfur-containing heterocycle.
Uniqueness: Pyridine, 3-[5-(1,3-dithiolan-2-yl)-2-furanyl]- is unique due to the combination of pyridine, furan, and dithiolane moieties in a single molecule. This structural diversity imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
859239-21-7 |
|---|---|
Formule moléculaire |
C12H11NOS2 |
Poids moléculaire |
249.4 g/mol |
Nom IUPAC |
3-[5-(1,3-dithiolan-2-yl)furan-2-yl]pyridine |
InChI |
InChI=1S/C12H11NOS2/c1-2-9(8-13-5-1)10-3-4-11(14-10)12-15-6-7-16-12/h1-5,8,12H,6-7H2 |
Clé InChI |
UITMTMQMFFBLFB-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(S1)C2=CC=C(O2)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Aminomethyl)anilino]-2-oxoacetic acid](/img/structure/B3063999.png)







![4-[[5-Bromo-2-[(4-chlorophenyl)methoxy]phenyl]methyl]morpholine](/img/structure/B3064047.png)




